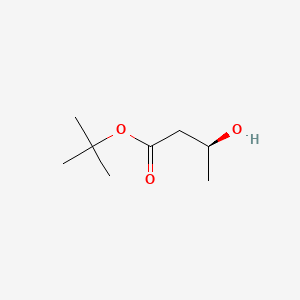

(S)-tert-butyl 3-hydroxybutanoate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-6(9)5-7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVFILAHLKSNJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436219 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82578-45-8 | |

| Record name | tert-Butyl (3S)-3-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-butyl 3-hydroxybutanoate chemical properties

An In-depth Technical Guide to (S)-tert-butyl 3-hydroxybutanoate

Abstract

This compound is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereochemical purity and versatile functional groups—a secondary alcohol and a tert-butyl ester—make it a crucial intermediate for creating enantiomerically pure molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] The bulky tert-butyl group provides steric hindrance, which can influence its reactivity and confer stability to adjacent functional groups. This steric shield is a feature often exploited in drug design to modulate metabolism by cytochrome P450 enzymes.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₁₆O₃ | [3] |

| Molecular Weight | 160.21 g/mol | [3][4][5] |

| CAS Number | 82578-45-8 | [4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.960 g/mL at 20 °C | [6] |

| logP | 1.099 | [3][7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 3 | [7][8] |

| Rotatable Bonds | 4 | [8] |

| Topological Polar Surface Area | 46.5 Ų | [5] |

| Storage Temperature | 2-8°C | [1][3][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following data has been reported in the literature.

Table 2: Spectroscopic Data for this compound

| Type | Data | Reference |

| ¹H NMR (200 MHz, CDCl₃) | δ 1.25 (d, 3H, CH₃), 1.48 (s, 9H, C(CH₃)₃), 2.27-2.49 (m, 2H, CH₂), 3.09 (s, 1H, OH), 4.08-4.22 (m, 1H, CHOH) | [6] |

| ¹³C NMR (200 MHz, CDCl₃) | δ 22.21, 27.93, 43.79, 64.18, 80.94, 172.15 | [6] |

| Specific Rotation [α]D²⁶ | +28.6 (c 0.483, CHCl₃) for >99% ee | [6] |

Reactivity and Synthesis

The primary utility of this compound lies in its role as a chiral precursor. The hydroxyl and ester functionalities serve as handles for a variety of chemical transformations, allowing for the construction of complex molecular architectures with high stereocontrol.[4]

A common and efficient method for its synthesis is the asymmetric reduction of the prochiral ketone, tert-butyl acetoacetate. This biotransformation is often carried out using whole-cell catalysts, such as baker's yeast (Saccharomyces cerevisiae) or fungi like Rhizopus arrhizus, which provide high enantioselectivity.[6][9]

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a range of bioactive molecules, including antibiotics and antifungals.[4] The defined stereocenter is often incorporated into the final active pharmaceutical ingredient (API), where stereochemistry is critical for efficacy and safety. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under specific conditions, or it may be carried through to the final molecule to enhance properties like cell permeability or to modulate metabolism.

Experimental Protocols

Synthesis via Bioreduction with Rhizopus arrhizus

This protocol is adapted from literature procedures describing the laboratory-scale synthesis of this compound.[6]

-

Culturing: Rhizopus arrhizus mycelium is fermented for 72 hours. The mycelium is then separated from the culture broth.

-

Bioreduction: A suspension of 10% wet mycelium in a sterilized fresh medium is prepared. An ethanol solution of tert-butyl acetoacetate (substrate) is added to the medium. The mixture is incubated on a rotary oscillator (100 rpm) for up to 8 days at room temperature.[6]

-

Extraction: After incubation, the mycelium is removed by filtration. The aqueous phase is combined with the mycelial washings and extracted multiple times with chloroform.[6]

-

Purification: The combined chloroform extracts are washed with water and dried over sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.[6][10]

Caption: Experimental workflow for the extraction and purification of the target compound.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference |

| Hazard | H315 | Causes skin irritation | [5] |

| Hazard | H319 | Causes serious eye irritation | [5] |

| Hazard | H335 | May cause respiratory irritation | [5] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [5] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [11] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |

The material should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[12][13] It is incompatible with strong oxidizing agents and strong bases.[13]

Conclusion

This compound is a cornerstone chiral synthon for the pharmaceutical industry. Its well-defined chemical properties, coupled with established stereoselective synthesis routes, make it an indispensable tool for the development of enantiopure drugs. A thorough understanding of its reactivity, handling, and spectroscopic characteristics is essential for its effective and safe utilization in research and manufacturing.

References

- 1. tert-butyl 3-hydroxybutanoate CAS#: 90435-23-7 [chemicalbook.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. tert-Butyl 3-hydroxybutanoate | CAS#:90435-23-7 | Chemsrc [chemsrc.com]

- 4. This compound [myskinrecipes.com]

- 5. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-TERT-BUTYL (S)-3-HYDROXYBUTYRATE | 82578-45-8 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

(S)-tert-butyl 3-hydroxybutanoate CAS number and structure

An In-depth Technical Guide to (S)-tert-butyl 3-hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a key chiral building block in the synthesis of pharmaceuticals and fine chemicals.[1] Its value in asymmetric synthesis stems from its stereochemical purity and the presence of hydroxyl and ester functional groups that permit selective modifications.[1] This document details its chemical identity, physical and spectral properties, synthesis protocols, and applications.

Chemical Identity and Structure

This compound is the (S)-enantiomer of tert-butyl 3-hydroxybutanoate. It is crucial to distinguish between the stereoisomers and the racemic mixture, as they possess different CAS numbers and may exhibit different biological activities.

-

IUPAC Name: tert-butyl (3S)-3-hydroxybutanoate

-

Synonyms: (+)-tert-Butyl (S)-3-hydroxybutyrate, (S)-(+)-3-Hydroxybutyric acid tert-butyl ester

-

Chemical Formula: C₈H₁₆O₃[1]

-

Molecular Weight: 160.21 g/mol [1]

-

Canonical SMILES: CC(C(=O)OC(C)(C)C)O[2]

-

Structure:

CAS Numbers

| Compound | CAS Number |

| This compound | 82578-45-8 |

| (R)-tert-butyl 3-hydroxybutanoate | Not Found |

| tert-butyl 3-hydroxybutanoate (racemic/unspecified) | 90435-23-7 |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical Properties

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Density | 0.960 g/mL at 20 °C | [4] |

| Boiling Point | 85 °C at 20 mmHg | [5] |

| Specific Rotation ([α]D²⁶) | +28.6° (c=0.483, CHCl₃) | [4] |

| Topological Polar Surface Area (TPSA) | 46.53 Ų | [6] |

Table 2: NMR Spectroscopic Data (CDCl₃, 200 MHz)[4]

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 1.25 | d, 3H, CH₃ |

| 1.48 | s, 9H, C(CH₃)₃ |

| 2.27-2.49 | m, 2H, -CH₂- |

| 3.09 | s, 1H, -OH |

| 4.08-4.22 | m, 1H, -CH(OH)- |

Experimental Protocols

The enantioselective synthesis of this compound is critical for its use in pharmaceutical development. Biocatalytic reduction of the prochiral ketone, tert-butyl acetoacetate, is a common and effective method.

Synthesis Workflow for this compound

References

- 1. This compound [myskinrecipes.com]

- 2. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxybuttersäure-n-butylester – Wikipedia [de.wikipedia.org]

- 4. (+)-TERT-BUTYL (S)-3-HYDROXYBUTYRATE | 82578-45-8 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. chemscene.com [chemscene.com]

(S)-tert-butyl 3-hydroxybutanoate: A Chiral Building Block for Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-tert-butyl 3-hydroxybutanoate is a valuable chiral building block widely employed in the synthesis of complex, enantiomerically pure molecules, most notably in the pharmaceutical industry. Its stereodefined hydroxyl group and the sterically demanding tert-butyl ester moiety make it an ideal starting material for the construction of key chiral fragments found in a variety of bioactive compounds, including the blockbuster drug class of statins. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O₃ | |

| Molecular Weight | 160.21 g/mol | |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 0.960 g/mL at 20 °C | [2] |

| Boiling Point | 73.5-75 °C at 4.5 mmHg | [3] |

| Specific Rotation ([α]D²⁶) | +28.6° (c 0.483, CHCl₃) | [2] |

| Storage Temperature | 2-8°C | [4][1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the asymmetric reduction of the prochiral ketone, tert-butyl acetoacetate. Biocatalysis, particularly using whole cells of baker's yeast (Saccharomyces cerevisiae), has emerged as a cost-effective and environmentally friendly approach to achieve high enantioselectivity.

Biocatalytic Asymmetric Reduction Workflow

The general workflow for the biocatalytic production of this compound is depicted below.

Experimental Protocol: Asymmetric Reduction using Saccharomyces cerevisiae[3][5][6]

This protocol outlines a typical procedure for the laboratory-scale synthesis of this compound using baker's yeast.

Materials:

-

tert-Butyl acetoacetate

-

Saccharomyces cerevisiae (Baker's yeast)

-

Sucrose

-

Chloroform (optional, as an inhibitor to increase enantiomeric excess)[5]

-

Diatomaceous earth (e.g., Celite)

-

Ethyl acetate or Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Yeast Suspension Preparation: In a suitable fermentation vessel, dissolve sucrose in warm (approx. 30-35°C) deionized water to create a 10-20% (w/v) solution. Add baker's yeast to the sucrose solution and stir for approximately 1 hour to activate the yeast.

-

Substrate Addition: Add tert-butyl acetoacetate to the yeast suspension. For improved enantiomeric excess, an inhibitor such as chloroform can be added at a concentration of approximately 6 g/L.[5]

-

Fermentation: Stir the reaction mixture at a constant temperature of 30°C and maintain a pH of around 6.2 for 60 hours.[5] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, add diatomaceous earth to the mixture to aid in the filtration of the yeast cells. Filter the mixture through a pad of diatomaceous earth and wash the filter cake with water.

-

Extraction: Saturate the aqueous filtrate with sodium chloride and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by vacuum distillation to yield the final product.

Quantitative Data from a Representative Experiment: [5]

| Parameter | Value |

| Substrate Concentration | 2.0 g/L |

| Biomass Concentration | 140 g/L |

| Inhibitor (Chloroform) | 6 g/L |

| Conversion | 100% |

| Enantiomeric Excess (ee) | 100% |

Application in Drug Development: Synthesis of Atorvastatin

This compound is a crucial chiral precursor for the synthesis of the side chain of Atorvastatin (Lipitor®), a widely prescribed medication for lowering cholesterol. The synthesis involves the elaboration of the hydroxybutanoate into a more complex side chain which is then coupled with the heterocyclic core of the Atorvastatin molecule, often via a Paal-Knorr pyrrole synthesis.

Synthetic Pathway to an Atorvastatin Intermediate

The following diagram illustrates a plausible synthetic pathway from this compound to a key intermediate used in the Paal-Knorr synthesis of Atorvastatin.

This chiral side chain can then be condensed with a 1,4-dione precursor to construct the central pyrrole ring of Atorvastatin in the Paal-Knorr synthesis. The tert-butyl ester group is typically hydrolyzed in the final steps of the synthesis to yield the active pharmaceutical ingredient.

Conclusion

This compound is a cornerstone chiral building block in modern organic synthesis, with profound implications for the pharmaceutical industry. Its ready availability through efficient biocatalytic routes and its versatile chemical handles make it an indispensable tool for the construction of complex, life-saving drugs. The continued development of innovative synthetic methodologies centered around this and other chiral synthons will undoubtedly pave the way for the discovery and development of the next generation of therapeutics.

References

A Technical Guide to the Stereochemistry of Tert-Butyl 3-Hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of tert-butyl 3-hydroxybutanoate, a chiral molecule of significant interest in the synthesis of pharmaceuticals and other fine chemicals. This document details the synthesis of its (S) and (R) enantiomers, presents key quantitative data, outlines experimental protocols, and provides visual representations of synthetic and analytical workflows.

Introduction

Tert-butyl 3-hydroxybutanoate possesses a single chiral center at the C3 position, resulting in two enantiomers: (S)-tert-butyl 3-hydroxybutanoate and (R)-tert-butyl 3-hydroxybutanoate. The stereochemistry of this compound is crucial as the biological activity of molecules derived from it is often dependent on the specific configuration of this chiral center. The precursor for the synthesis of both enantiomers is typically the achiral β-ketoester, tert-butyl acetoacetate.

Stereoselective Synthesis of Enantiomers

The preparation of enantiomerically pure or enriched tert-butyl 3-hydroxybutanoate can be achieved through various stereoselective synthetic methods. Biocatalysis and chiral chemical synthesis are the two primary approaches.

Synthesis of this compound via Biocatalytic Reduction

The asymmetric reduction of tert-butyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) is a widely employed and cost-effective method for the preparation of this compound.[1] The enzymes within the yeast, primarily oxidoreductases, selectively reduce the ketone to the corresponding (S)-alcohol.

Key Reaction Parameters: The efficiency and enantioselectivity of this biotransformation are influenced by several factors, including temperature, pH, substrate concentration, and the presence of inhibitors. Optimal conditions have been reported to be a temperature of 30°C and an initial pH of 6.2.[1] The addition of inhibitors such as chloroform can enhance the enantiomeric excess of the product.[1] High conversion and enantiomeric excess (up to 100%) can be achieved by optimizing the initial substrate and biomass concentrations.[1]

Experimental Protocol: Asymmetric Reduction with Saccharomyces cerevisiae

-

Yeast Culture Preparation: A suitable medium (e.g., YPD) is inoculated with Saccharomyces cerevisiae and grown overnight with shaking. The cells are then diluted and grown to an optimal optical density (e.g., OD600 of 0.3).

-

Biotransformation: The yeast cells are pelleted and resuspended in a buffer solution (e.g., 1x TE-LiAc). Tert-butyl acetoacetate is added to the yeast suspension. The reaction mixture is incubated at 30°C with shaking for a specified period (e.g., 60 hours).[1]

-

Product Isolation and Purification: After the reaction, the yeast cells are removed by centrifugation or filtration. The supernatant is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography.

Synthesis of (R)-tert-Butyl 3-Hydroxybutanoate via Chemical Synthesis

The (R)-enantiomer is accessible through a multi-step chemical synthesis starting from tert-butyl acetoacetate. A key step involves the cyanogenation of a chiral halo-alcohol intermediate.[2]

Synthetic Pathway:

-

Enantioselective Hydrogenation: Tert-butyl 4-chloroacetoacetate is subjected to enantioselective hydrogenation in the presence of a ruthenium-optically active phosphine complex (e.g., Ru₂Cl₄((R)-(+)-BINAP)₂(C₂H₅)₃N) to yield (S)-tert-butyl 4-chloro-3-hydroxybutyrate.[2]

-

Cyanogenation: The resulting (S)-chloro-alcohol is then treated with a cyanide salt, such as sodium cyanide, in an aprotic polar solvent like dimethyl sulfoxide (DMSO). This nucleophilic substitution proceeds with inversion of configuration at the chiral center, yielding tert-butyl (R)-4-cyano-3-hydroxybutyrate.[2]

-

Hydrolysis and Decarboxylation (Implied): Subsequent hydrolysis of the nitrile and decarboxylation would lead to the desired (R)-tert-butyl 3-hydroxybutanoate.

Experimental Protocol: Synthesis of (R)-tert-Butyl 3-Hydroxybutanoate (via Cyanogenation)

-

Preparation of (S)-tert-Butyl 4-Chloro-3-hydroxybutyrate: In a high-pressure autoclave purged with nitrogen, tert-butyl 4-chloroacetoacetate is hydrogenated at elevated temperature and pressure (e.g., 100°C, 11-12 kg/cm ² H₂) in the presence of a chiral ruthenium catalyst.[2] The product is isolated by distillation under reduced pressure.[2]

-

Cyanogenation: (S)-tert-butyl 4-chloro-3-hydroxybutyrate is dissolved in DMSO. An aqueous solution of sodium cyanide is added, and the mixture is stirred at an elevated temperature (e.g., 65°C) for several hours.[2]

-

Workup and Purification: The reaction mixture is extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The final product can be purified by recrystallization or chromatography to achieve high optical purity.[2]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of tert-butyl 3-hydroxybutanoate enantiomers.

| Synthesis of this compound | Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Asymmetric Reduction with S. cerevisiae B5 | 30°C, pH 6.2, 60 h | High conversion | >99 | [1] |

| Asymmetric Reduction with S. cerevisiae B5 | with 6 g/L chloroform | - | High optical purity | [1] |

| Synthesis of (R)-tert-Butyl 3-Hydroxybutanoate Intermediate | Conditions | Yield (%) | Optical Purity (ee, %) | Reference |

| Cyanogenation of (S)-tert-butyl 4-chloro-3-hydroxybutyrate | 65°C, 3h in DMSO/H₂O | - | >99 (for the cyano-product) | [2] |

| Physical Properties of Related Enantiomers | Compound | Specific Rotation [α]D | Conditions | Reference |

| (R)-(-)-Methyl 3-hydroxybutanoate | -47.6° | CHCl₃, c 1.0 | [3] | |

| Ethyl (S)-(+)-3-Hydroxybutyrate | +16.0 to +19.0° | neat |

Analytical Methods for Stereochemical Analysis

The determination of the enantiomeric purity of tert-butyl 3-hydroxybutanoate is critical. Chiral chromatography, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) to differentiate between the enantiomers. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are commonly used.[4][5]

Experimental Protocol: Chiral HPLC Analysis (General)

-

Column Selection: A suitable chiral column (e.g., Chiralpak series) is chosen based on the analyte's structure.

-

Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol), is used.[6] The composition is optimized to achieve baseline separation of the enantiomers. For acidic or basic compounds, additives like trifluoroacetic acid or diethylamine may be required.[6]

-

Detection: A UV detector is commonly used for detection.[2]

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for separating and quantifying enantiomers. It often employs capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins.

Experimental Protocol: Chiral GC Analysis (General)

-

Column Selection: A chiral GC column (e.g., β-DEX™) is selected.

-

Temperature Program: An appropriate oven temperature program is developed to ensure good separation and peak shape. Temperature plays a significant role in chiral GC separations, with lower temperatures often leading to better selectivity.

-

Detection: A Flame Ionization Detector (FID) is commonly used due to its universal response to organic compounds.

-

Enantiomeric Excess Calculation: Similar to HPLC, the enantiomeric excess is determined from the integrated peak areas of the two enantiomers.

Visualizations

Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic routes to the (S) and (R) enantiomers of tert-butyl 3-hydroxybutanoate.

Caption: Synthesis of this compound.

Caption: Synthesis of the precursor to (R)-tert-butyl 3-hydroxybutanoate.

Analytical Workflow

The logical workflow for determining the enantiomeric purity of a sample of tert-butyl 3-hydroxybutanoate is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0573184A1 - t-Butyl (R)-(-)-4-Cyano-3-hydroxybutyrate and process for its preparation - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. ymc.co.jp [ymc.co.jp]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. chromatographyonline.com [chromatographyonline.com]

Introduction to the synthesis of (S)-tert-butyl 3-hydroxybutanoate

Introduction

(S)-tert-butyl 3-hydroxybutanoate is a valuable chiral building block in the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereochemically defined hydroxyl and bulky tert-butyl ester functionalities make it a versatile intermediate for the construction of complex molecules with high enantiopurity. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a focus on enzymatic reduction and asymmetric hydrogenation of the prochiral precursor, tert-butyl acetoacetate. Detailed experimental protocols, quantitative data, and process diagrams are presented to aid researchers, scientists, and drug development professionals in the practical application of these synthetic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆O₃ |

| Molecular Weight | 160.21 g/mol [1][2] |

| CAS Number | 82578-45-8[3] |

| Appearance | Colorless liquid |

| Density | 0.960 g/mL at 20 °C[3] |

| Storage Temperature | 2-8°C[4] |

Synthesis of the Precursor: tert-Butyl Acetoacetate

The common precursor for the synthesis of this compound is tert-butyl acetoacetate. A well-established and high-yielding method for its preparation is the reaction of diketene with tert-butyl alcohol.

Experimental Protocol: Synthesis of tert-Butyl Acetoacetate

This protocol is adapted from Organic Syntheses.

Materials:

-

tert-Butyl alcohol (anhydrous)

-

Diketene

-

Anhydrous sodium acetate

Procedure:

-

Equip a 500-mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with 79 g (1.07 moles) of anhydrous tert-butyl alcohol.

-

Heat the alcohol to 80-85°C using a heating mantle.

-

Once the temperature is reached, remove the heating mantle and add 0.4 g (4.8 mmoles) of anhydrous sodium acetate with stirring.

-

Add 96 g (1.14 moles) of diketene dropwise from the dropping funnel over a period of 2.5 hours. The reaction temperature will initially drop to 60-70°C and then slowly rise to 110-115°C.

-

After the addition of diketene is complete, continue stirring the brown-black solution for an additional 30 minutes.

-

Immediately distill the product under reduced pressure through a short column.

-

Collect the fraction of tert-butyl acetoacetate boiling at 85°C/20 mm Hg.

Expected Yield: 75-80%

Enantioselective Synthesis of this compound

Two primary methodologies have proven effective for the enantioselective synthesis of this compound from tert-butyl acetoacetate: enzymatic reduction and asymmetric hydrogenation.

Enzymatic Reduction using Baker's Yeast (Saccharomyces cerevisiae)

Biocatalytic reduction using whole cells of baker's yeast is a cost-effective and environmentally benign method for producing this compound with high enantiomeric excess. The yeast contains oxidoreductase enzymes that selectively reduce the keto group to the (S)-alcohol.

This protocol is a representative procedure adapted from literature methods for the yeast-mediated reduction of β-keto esters.[5][6][7]

Materials:

-

Baker's yeast (commercially available)

-

Sucrose

-

tert-Butyl acetoacetate

-

Celite

-

Ethyl ether or Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

In a large flask, dissolve 300 g of sucrose in 1.6 L of tap water at approximately 30°C.

-

Add 200 g of baker's yeast to the sucrose solution and stir for 1 hour to activate the yeast.

-

Add 20 g of tert-butyl acetoacetate to the fermenting yeast suspension.

-

Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.

-

Upon completion, add 80 g of Celite to the reaction mixture to aid in the filtration of the yeast cells.

-

Filter the mixture through a sintered-glass funnel.

-

Saturate the filtrate with sodium chloride and extract with several portions of ethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

| Substrate | Biocatalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| tert-Butyl acetoacetate | Saccharomyces cerevisiae | 68 | 98 | [8] |

| tert-Butyl acetoacetate | Rhizopus arrhizus | ~68 | 99 | [9] |

Asymmetric Hydrogenation using Ru-(S)-BINAP Catalyst

Asymmetric hydrogenation utilizing chiral ruthenium catalysts, such as those derived from (S)-BINAP, offers a highly efficient and selective chemical route to this compound. This method is particularly suitable for larger-scale synthesis and provides excellent enantioselectivity.

This protocol is a representative procedure based on the Noyori asymmetric hydrogenation of β-keto esters.[10][11]

Materials:

-

[RuCl₂(benzene)]₂

-

(S)-BINAP

-

tert-Butyl acetoacetate

-

Methanol (anhydrous and degassed)

-

Hydrogen gas

Procedure:

-

Catalyst Preparation (in situ): In a glovebox or under an inert atmosphere, charge a Schlenk flask with [RuCl₂(benzene)]₂ and (S)-BINAP in a 1:1.1 molar ratio. Add anhydrous, degassed methanol and stir the mixture at room temperature for 1-2 hours to form the active catalyst.

-

Hydrogenation: In a high-pressure autoclave, dissolve tert-butyl acetoacetate in degassed methanol.

-

Add the prepared catalyst solution to the autoclave under an inert atmosphere.

-

Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm).

-

Stir the reaction mixture at a controlled temperature (e.g., 50-80°C) for several hours until the reaction is complete (monitored by GC or HPLC).

-

After completion, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Remove the solvent under reduced pressure.

-

Purify the residue by vacuum distillation or column chromatography on silica gel to afford this compound.

| Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Methyl 3-oxobutanoate | Ru-(S)-BINAP | 100 | 99 | [10] |

| Ethyl 3-oxobutanoate | RuCl₂[(S)-BINAP] | 94 | 99.5 | [10] |

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Caption: Synthesis of the precursor, tert-butyl acetoacetate.

Caption: Workflow for the enzymatic reduction of tert-butyl acetoacetate.

Caption: Workflow for the asymmetric hydrogenation of tert-butyl acetoacetate.

References

- 1. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. (+)-TERT-BUTYL (S)-3-HYDROXYBUTYRATE | 82578-45-8 [chemicalbook.com]

- 4. tert-Butyl 3-hydroxybutanoate | CAS#:90435-23-7 | Chemsrc [chemsrc.com]

- 5. ethz.ch [ethz.ch]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

Safety and handling of (S)-tert-butyl 3-hydroxybutanoate

An In-Depth Technical Guide to the Safety and Handling of (S)-tert-butyl 3-hydroxybutanoate

Introduction

This compound is a valuable chiral building block utilized in the asymmetric synthesis of various fine chemicals and pharmaceuticals. Its stereochemical purity and functional groups make it a key intermediate in the production of bioactive molecules. For researchers, scientists, and drug development professionals, a comprehensive understanding of its safety profile and proper handling procedures is paramount to ensure a safe laboratory environment and prevent accidental exposure. This guide provides an in-depth overview of the safety and handling requirements for this compound, incorporating quantitative data, detailed protocols, and procedural workflows.

Chemical and Physical Properties

This section outlines the key physical and chemical properties of tert-butyl 3-hydroxybutanoate. Note that safety data is often reported for the racemic mixture (CAS 90435-23-7), which is generally applicable to the (S)-enantiomer (CAS 82578-45-8).

| Property | Value |

| Chemical Name | (+)-tert-Butyl (S)-3-hydroxybutyrate[1][2] |

| CAS Number | 82578-45-8 ((S)-enantiomer)[1]; 90435-23-7 (unspecified)[2][3][4][5] |

| Molecular Formula | C₈H₁₆O₃[3][4][5] |

| Molecular Weight | 160.21 g/mol [3][4][5] |

| Appearance | Colorless to light yellow liquid |

| Density | 0.960 g/mL at 20 °C[1] |

| Storage Temperature | 2-8°C[4] |

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), tert-butyl 3-hydroxybutanoate is classified as an irritant. Adherence to precautionary statements is crucial for safe handling.

| GHS Classification | Information |

| Pictogram |

|

| Signal Word | Warning [3][4][6] |

| Hazard Statements | H315: Causes skin irritation[3].H319: Causes serious eye irritation[3][6].H335: May cause respiratory irritation[3]. |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P403+P233, P405, P501[3]. |

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following protocols should be clearly posted and understood by all personnel handling the substance.

Experimental Protocol for First Aid Response:

-

General Advice: In all cases of exposure, move the affected person from the dangerous area. Show the safety data sheet to the attending physician.[7]

-

Inhalation:

-

Immediately move the individual to fresh air.

-

If breathing is difficult, administer oxygen.

-

If the individual is not breathing, provide artificial respiration, avoiding mouth-to-mouth resuscitation.

-

Seek immediate medical attention.[6]

-

-

Skin Contact:

-

Eye Contact:

-

Ingestion:

Firefighting Measures

While not highly flammable, this compound is a combustible liquid.

-

Suitable Extinguishing Media: Use "alcohol" foam, dry chemical, or carbon dioxide for small fires. For large fires, apply water spray or mist.[6][7]

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO₂). Vapors can accumulate in low areas and may form explosive mixtures with air.[7][11]

-

Protective Actions for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool unopened containers.[6][7]

Accidental Release Measures (Spill Response)

A prompt and safe response to spills is essential to prevent exposure and environmental contamination.

Experimental Protocol for Minor Spill Cleanup: This protocol applies to small spills (generally <1 liter) that do not pose a significant fire or inhalation hazard and can be managed by trained laboratory personnel.

-

Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate non-essential individuals from the spill area.[10][12]

-

Ventilate: Ensure the area is well-ventilated. If ventilation is inadequate, do not attempt cleanup; call for emergency response.[10]

-

Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash goggles.[10]

-

Contain Spill: Confine the spill to a small area. Use absorbent materials like spill socks or pads to create a dike around the spill's outer edges.[12][13]

-

Absorb Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand, or commercial sorbent pads), working from the outside in to prevent splashing.[10][12]

-

Collect Residue: Carefully scoop the absorbed material and place it into a clearly labeled, compatible, and sealable waste container (e.g., a heavy-duty plastic bag or pail).[10][12]

-

Decontaminate Area: Clean the spill surface with soap and water.[9]

-

Dispose of Waste: Dispose of the sealed container and any contaminated PPE as hazardous waste according to institutional and local regulations.[12]

-

Report: Report the spill to the laboratory supervisor.[12]

For large spills or spills of unknown nature, evacuate the area, close the doors, and call emergency services immediately.[10]

Handling and Storage

Adherence to proper handling and storage protocols minimizes the risk of exposure and maintains chemical integrity.

Protocol for Safe Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Avoid all contact with skin and eyes and prevent inhalation of vapors or mists.[6][14]

-

Wear appropriate personal protective equipment (see Section 7).

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[6]

-

Keep containers tightly closed when not in use.

-

Wash hands thoroughly after handling.[15]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[15]

Protocol for Safe Storage:

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6][14]

-

The recommended storage temperature is between 2-8°C.[4]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[11][14]

-

Ensure that storage areas have adequate secondary containment to manage potential leaks.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for protecting laboratory personnel.

-

Engineering Controls: Operations should be conducted in a well-ventilated laboratory, ideally within a chemical fume hood, to keep airborne concentrations low.[6] Safety showers and eyewash stations must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[6] |

| Skin | Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Wear a lab coat or impervious clothing to prevent skin contact.[6][16] |

| Respiratory | If engineering controls are insufficient or during emergency situations, use a full-face respirator with an appropriate organic vapor cartridge. Respirator use must comply with institutional programs.[6] |

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to preventing hazardous reactions.

| Parameter | Description |

| Reactivity | No specific reactivity data is available, but like many esters, it may react with strong acids, bases, or oxidizing agents.[7] |

| Chemical Stability | Stable under recommended storage conditions.[7] |

| Conditions to Avoid | Heat, sparks, open flames, and other sources of ignition.[11][14] |

| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[11][14] |

| Hazardous Decomposition | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[14] |

Toxicological and Ecological Information

-

Toxicological Information: Specific quantitative toxicological data (e.g., LD50, LC50) for this compound is largely unavailable in the reviewed literature.[6][7][14] It is classified as causing skin, eye, and respiratory irritation based on GHS notifications.[3] The toxicological properties have not been thoroughly investigated, and the substance should be handled as potentially hazardous.[7]

-

Ecological Information: There is no available data on the ecotoxicity of this substance, including its effects on fish, daphnia, or algae.[6] To prevent environmental contamination, it should not be allowed to enter drains or waterways.[6][7]

This compound is a chemical that presents moderate hazards, primarily as a skin, eye, and respiratory irritant. A thorough understanding of and adherence to the safety protocols outlined in this guide are essential for its safe use in research and development. By implementing proper engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergency situations like spills or exposures, researchers can minimize risks and maintain a safe working environment. The absence of comprehensive toxicological data underscores the need to handle this compound with a high degree of caution at all times.

References

- 1. (+)-TERT-BUTYL (S)-3-HYDROXYBUTYRATE | 82578-45-8 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 10. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 11. fishersci.com [fishersci.com]

- 12. ehs.princeton.edu [ehs.princeton.edu]

- 13. umanitoba.ca [umanitoba.ca]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. artsci.usu.edu [artsci.usu.edu]

- 16. csub.edu [csub.edu]

An In-depth Technical Guide to the Solubility of (S)-tert-butyl 3-hydroxybutanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-tert-butyl 3-hydroxybutanoate, a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on providing a framework for understanding its solubility characteristics, detailed experimental protocols for its determination, and the presentation of related solubility information.

Introduction to this compound

This compound is a chiral ester with the molecular formula C₈H₁₆O₃ and a molecular weight of approximately 160.21 g/mol .[1][2] It is a colorless to light yellow liquid at room temperature.[3] Its structure, featuring a hydroxyl group and a bulky tert-butyl ester group, dictates its solubility behavior in various organic solvents. The presence of the hydroxyl group allows for hydrogen bonding, while the alkyl portions of the molecule contribute to its nonpolar character.

Solubility Data

The following table summarizes the available and related solubility information. Researchers are encouraged to use the experimental protocols outlined in this guide to populate this table for their specific solvent systems of interest.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method | Reference |

| Ethanol | Not Specified | ~0.5 (for sodium salt) | Not Specified | [5] |

| Most Organic Solvents | Not Specified | Soluble (for ethyl ester) | Not Specified | [4] |

| Methanol | Data not available | Data not available | ||

| Isopropanol | Data not available | Data not available | ||

| Acetone | Data not available | Data not available | ||

| Acetonitrile | Data not available | Data not available | ||

| Ethyl Acetate | Data not available | Data not available | ||

| Dichloromethane | Data not available | Data not available | ||

| Toluene | Data not available | Data not available | ||

| Hexane | Data not available | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound in a solvent is the shake-flask method. This protocol is adapted from standard pharmaceutical guidelines.

3.1. Materials and Equipment

-

This compound (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid (if any) to sediment.

-

For liquid solutes or fine suspensions, centrifuge the vials at a specific speed and temperature to ensure clear separation of the undissolved solute from the saturated solution.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of volumetric flask) / (Volume of sample withdrawn) × 100

-

3.3. Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: Due to its ester and hydroxyl functional groups, it is expected to have higher solubility in polar protic and aprotic solvents (e.g., alcohols, acetone, ethyl acetate) compared to nonpolar solvents (e.g., hexane).

-

Temperature: Generally, solubility increases with temperature, although there can be exceptions. For recrystallization purposes, an ideal solvent would be one in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing solubility in solvents with hydrogen bonding capabilities. The ester carbonyl can act as a hydrogen bond acceptor.

-

Molecular Size and Shape: The bulky tert-butyl group may create steric hindrance, affecting how the molecule packs in a crystal lattice and how it interacts with solvent molecules.

Conclusion

While specific quantitative solubility data for this compound is sparse, this guide provides the necessary tools for researchers to determine this crucial parameter. The provided experimental protocol for the shake-flask method offers a standardized approach to generating reliable solubility data. Understanding the factors that influence solubility will aid in solvent selection for synthesis, purification, and formulation development involving this important chiral intermediate. The generation of comprehensive solubility data will be a valuable contribution to the scientific community, facilitating the broader application of this compound in research and industry.

References

- 1. tert-Butyl 3-hydroxybutanoate | CAS#:90435-23-7 | Chemsrc [chemsrc.com]

- 2. tert-Butyl 3-hydroxybutanoate | C8H16O3 | CID 545852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl 3-hydroxybutanoate CAS#: 90435-23-7 [chemicalbook.com]

- 4. prod.adv-bio.com [prod.adv-bio.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

Methodological & Application

Asymmetric Synthesis of (S)-tert-butyl 3-hydroxybutanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-tert-butyl 3-hydroxybutanoate, a valuable chiral building block in the synthesis of various pharmaceuticals. Two primary methods are highlighted: the Noyori asymmetric hydrogenation, a highly efficient metal-catalyzed reaction, and a biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast), which offers a green chemistry approach.

Introduction

This compound is a key chiral intermediate in the synthesis of numerous biologically active molecules. Its stereoselective synthesis is of great importance, and various methods have been developed to achieve high enantiopurity. This document outlines two robust and widely employed methods for its preparation: a chemocatalytic approach using a Ruthenium-BINAP catalyst and a biocatalytic method employing whole-cell reduction with baker's yeast.

Methodologies and Comparative Data

The choice between chemical and biocatalytic methods often depends on factors such as scale, cost, desired enantiomeric purity, and environmental considerations. Below is a summary of the two presented methods with key quantitative data for easy comparison.

Noyori Asymmetric Hydrogenation

This method, pioneered by Nobel laureate Ryoji Noyori, utilizes a chiral Ruthenium-BINAP complex to catalyze the asymmetric hydrogenation of the prochiral ketone, tert-butyl acetoacetate.[1] This approach is renowned for its high efficiency, excellent enantioselectivity, and broad applicability to a range of β-keto esters.[2][3][4]

Biocatalytic Reduction with Saccharomyces cerevisiae

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), presents an environmentally benign and cost-effective alternative for asymmetric reductions.[5] The yeast contains a multitude of oxidoreductase enzymes that can catalyze the reduction of ketones with high stereoselectivity.[5]

Summary of Quantitative Data

| Parameter | Noyori Asymmetric Hydrogenation | Biocatalytic Reduction (S. cerevisiae B5)[5] |

| Catalyst | Ru-((S)-BINAP) complex | Saccharomyces cerevisiae B5 |

| Substrate | tert-butyl acetoacetate | tert-butyl acetoacetate |

| Typical Yield | >95% | Up to 100%[5] |

| Enantiomeric Excess (e.e.) | >98% | Up to 100%[5] |

| Reaction Temperature | 25-80 °C | 30 °C[5] |

| Reaction Pressure | 4-100 atm H₂ | Atmospheric |

| Reaction Time | 12-48 hours | 60 hours[5] |

| Solvent | Methanol, Ethanol | Water |

| Key Additives | - | Glucose (as energy and reducing source), Chloroform (as inhibitor to improve e.e.)[5] |

Experimental Protocols

Protocol 1: Noyori Asymmetric Hydrogenation

This protocol is a representative procedure for the asymmetric hydrogenation of tert-butyl acetoacetate using a Ru-(S)-BINAP catalyst.

Materials:

-

tert-butyl acetoacetate

-

[RuCl((S)-BINAP)]₂·NEt₃ or a similar Ru-(S)-BINAP precursor

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

Autoclave or a high-pressure hydrogenation reactor

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation (if necessary): The Ru-(S)-BINAP catalyst can be prepared in situ or used as a pre-formed complex. Commercially available catalysts are often preferred for reproducibility.

-

Reaction Setup:

-

In a glovebox or under a stream of inert gas, charge a glass liner for the autoclave with the Ru-(S)-BINAP catalyst (e.g., substrate-to-catalyst ratio of 1000:1).

-

Add anhydrous methanol as the solvent.

-

Add tert-butyl acetoacetate to the reaction mixture.

-

-

Hydrogenation:

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 24 hours).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

-

Remove the reaction mixture from the autoclave.

-

Concentrate the solvent under reduced pressure.

-

The crude product can be purified by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford pure this compound.

-

-

Characterization:

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

Protocol 2: Biocatalytic Reduction with Saccharomyces cerevisiae

This protocol describes the whole-cell biocatalytic reduction of tert-butyl acetoacetate using Saccharomyces cerevisiae.

Materials:

-

Saccharomyces cerevisiae (e.g., strain B5 or commercial baker's yeast)

-

Yeast growth medium (e.g., YPD medium: 1% yeast extract, 2% peptone, 2% dextrose)

-

tert-butyl acetoacetate

-

Glucose

-

Chloroform

-

Deionized water

-

Incubator shaker

-

Centrifuge

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Yeast Culture Preparation:

-

Prepare the sterile YPD medium.

-

Inoculate the medium with Saccharomyces cerevisiae.

-

Incubate the culture at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours to obtain a sufficient cell density.

-

-

Biocatalytic Reduction:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile deionized water and re-suspend them in a reaction buffer (e.g., water at pH 6.2) to a desired biomass concentration (e.g., 140 g/L wet cell weight).[5]

-

Add glucose as the energy and reducing source.

-

Add tert-butyl acetoacetate to the cell suspension (e.g., 2.0 g/L).[5]

-

To enhance enantioselectivity, add chloroform as an inhibitor (e.g., 6 g/L).[5]

-

Incubate the reaction mixture at 30 °C with shaking for 60 hours.[5]

-

-

Work-up and Purification:

-

After the reaction, remove the yeast cells by centrifugation or filtration.

-

Saturate the aqueous supernatant with NaCl.

-

Extract the aqueous phase multiple times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as the eluent).

-

-

Characterization:

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

-

Visualizations

Caption: Comparative workflow of Noyori hydrogenation and biocatalytic reduction.

Caption: Simplified catalytic cycle for the Noyori asymmetric hydrogenation.

Caption: Simplified pathway for biocatalytic reduction in S. cerevisiae.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. acgpubs.org [acgpubs.org]

- 3. heyerlab.ucdavis.edu [heyerlab.ucdavis.edu]

- 4. A Simple and Rapid Protocol for Producing Yeast Extract from Saccharomyces cerevisiae Suitable for Preparing Bacterial Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Enantioselective Reduction of β-Keto Esters: A Guide to Chiral Catalysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of β-keto esters to produce optically active β-hydroxy esters is a cornerstone of modern asymmetric synthesis. These chiral building blocks are invaluable intermediates in the pharmaceutical, agrochemical, and fine chemical industries, forming the backbone of numerous biologically active molecules.[1] This document provides a comprehensive overview of the application of chiral catalysts, both metal-based and biological, for this critical transformation, complete with detailed experimental protocols and comparative data.

Application Notes

The asymmetric reduction of β-keto esters offers a direct and efficient route to enantiomerically pure β-hydroxy esters. The choice of catalyst is paramount and depends on the specific substrate, desired enantiomer, and process scalability.

Transition Metal Catalysis:

Ruthenium, rhodium, and iridium complexes featuring chiral ligands are highly effective for the hydrogenation of β-keto esters.[1][2] The pioneering work of Noyori and colleagues demonstrated the exceptional efficiency and enantioselectivity of Ru-BINAP catalysts, which have since become a benchmark in the field.[1][3][4][5] These catalysts typically operate under hydrogen pressure and can achieve excellent turnover numbers, making them suitable for large-scale synthesis.[5] The stereochemical outcome is dictated by the chirality of the ligand, with both enantiomers of many common ligands being commercially available, allowing for the selective synthesis of either (R)- or (S)-β-hydroxy esters.[3]

Key advantages of transition metal catalysis include high enantioselectivity (often >99% ee), broad substrate scope, and the ability to tune reactivity and selectivity through ligand modification.[1] Challenges can include the cost of precious metals and ligands, the need for high-pressure equipment, and potential metal contamination of the final product.

Biocatalysis:

Biocatalysts, such as whole-cell systems (e.g., baker's yeast) and isolated enzymes (ketoreductases), offer a green and sustainable alternative to metal-based catalysts.[6][7][8] These reactions are typically performed in aqueous media under mild conditions (ambient temperature and pressure), minimizing the use of organic solvents and reducing environmental impact.[8]

Baker's yeast (Saccharomyces cerevisiae) has long been used for the asymmetric reduction of ketones and β-keto esters, containing a multitude of oxidoreductases that can catalyze these transformations with varying degrees of enantioselectivity.[6][8] More recently, the use of isolated and often engineered ketoreductases (KREDs) has gained prominence.[9][10][11] KREDs offer superior selectivity and activity compared to whole-cell systems and can be optimized through protein engineering to suit specific substrates and reaction conditions.[10] The use of co-factor regeneration systems is often necessary for reactions employing isolated enzymes.[11]

Biocatalysis is particularly advantageous for its high enantioselectivity, operational simplicity, and environmental friendliness.[10] However, substrate scope can be more limited compared to transition metal catalysts, and optimization of reaction conditions (e.g., pH, temperature, co-solvent) is often required to achieve high conversion and selectivity.

Comparative Data of Chiral Catalysts

The following tables summarize the performance of various chiral catalysts in the enantioselective reduction of representative β-keto esters.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl 3-oxobutanoate | Ru₂Cl₄((R)-BINAP)₂ | 0.05 | Methanol | 100 | 25 | 12 | >99 | 99 (R) | [1] |

| Ethyl 3-oxobutanoate | RuBr₂[(R)-BINAP] | 0.5 | Ethanol/DCM | 100 | 25 | 48 | 100 | 98 (R) | [3] |

| Methyl 2,2-dimethyl-3-oxobutanoate | RuBr₂[(R)-BINAP] | 1 | Methanol | 100 | 25 | 120 | 99 | 96 (R) | [3] |

| Ethyl benzoylacetate | RuCl₂[(S)-BINAP] | 0.1 | Methanol | 50 | 30 | 24 | 100 | 97 (S) | [5] |

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation

| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Methyl 3-oxo-3-phenylpropanoate | [Ir(cod)Cl]₂ / (S)-SpiroPAP | 0.5 | Methanol | 20 | 25 | 12 | 100 | 95 (S) | [1] |

| Ethyl 4-chloro-3-oxobutanoate | [Ir(cod)Cl]₂ / Chiral Ferrocenyl P,N,N-ligand | 0.1 | Methanol | 20 | RT | 24 | >99 | 94 (S) | [12] |

| Methyl 3-oxopentanoate | [Ir(cod)Cl]₂ / Chiral Ferrocenyl P,N,N-ligand | 0.1 | Methanol | 20 | RT | 24 | >99 | 92 (S) | [12] |

Table 3: Biocatalytic Reduction

| Substrate | Catalyst | Co-substrate | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Reference |

| Ethyl 4-chloro-3-oxobutanoate | Baker's Yeast | Sucrose | Water | 30-37 | 24-120 | High | >90 (S) | [8] |

| Ethyl 3-oxobutanoate | Baker's Yeast | Glucose | Water/IL | 33 | 72 | Moderate | High | [8] |

| Ethyl 8-chloro-6-oxooctanoate | Engineered Ketoreductase (CpAR2) | Isopropanol | Water | 30 | - | >99 | >99 (R) | [6] |

| Aromatic β-keto esters | PEDH (whole-cell) | Isopropanol | Isopropanol/Buffer | 30 | - | High | High | [7] |

Experimental Workflow and Protocols

The general workflow for the enantioselective reduction of a β-keto ester using a chiral catalyst is depicted below.

Caption: General workflow for the enantioselective reduction of β-keto esters.

Protocol 1: Asymmetric Hydrogenation of Ethyl 4-chloro-3-oxobutanoate using a Ruthenium-BINAP Catalyst

This protocol is a representative procedure based on established methods for Ru-catalyzed asymmetric hydrogenations.

Materials:

-

Ethyl 4-chloro-3-oxobutanoate

-

[RuCl₂((R)-BINAP)]

-

Anhydrous, degassed ethanol

-

High-pressure autoclave equipped with a magnetic stirrer and a pressure gauge

-

Standard laboratory glassware

-

Inert gas (Argon or Nitrogen)

-

Celite®

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add [RuCl₂((R)-BINAP)] (e.g., 0.01 mmol, 0.1 mol%) to the autoclave.

-

Reaction Setup: Seal the autoclave and purge with inert gas several times.

-

Substrate Addition: Under a positive pressure of inert gas, add a solution of ethyl 4-chloro-3-oxobutanoate (10 mmol) in anhydrous, degassed ethanol (20 mL) to the autoclave via a cannula or syringe.

-

Hydrogenation: Purge the autoclave with hydrogen gas (3-4 times) and then pressurize to the desired pressure (e.g., 50 atm).

-

Reaction: Stir the reaction mixture at a constant temperature (e.g., 35 °C) for the required time (e.g., 24 hours). Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the vessel) and analyzing them by GC or TLC.

-

Work-up: After the reaction is complete, carefully release the hydrogen pressure and purge the autoclave with inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional ethanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired (R)-ethyl 4-chloro-3-hydroxybutanoate.

-

Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction of Ethyl 3-oxobutanoate using Baker's Yeast

This protocol provides a general procedure for the biocatalytic reduction of a β-keto ester using commercially available baker's yeast.

Materials:

-

Ethyl 3-oxobutanoate

-

Active dry baker's yeast (Saccharomyces cerevisiae)

-

Sucrose

-

Tap water

-

Erlenmeyer flask

-

Orbital shaker

-

Celite®

-

Ethyl acetate

Procedure:

-

Yeast Activation: In a 500 mL Erlenmeyer flask, dissolve sucrose (20 g) in warm tap water (200 mL, approximately 35-40 °C). Add the active dry baker's yeast (10 g) and stir gently. Let the mixture stand for about 15-20 minutes until foaming is observed, indicating yeast activation.

-

Substrate Addition: Add ethyl 3-oxobutanoate (1 g, 7.7 mmol) to the activated yeast suspension.

-

Reaction: Stopper the flask with a cotton plug or a fermentation lock and place it on an orbital shaker at a moderate speed (e.g., 150 rpm) at room temperature (around 25-30 °C).

-

Monitoring: Monitor the reaction progress by periodically taking a small aliquot of the reaction mixture, extracting it with ethyl acetate, and analyzing the organic layer by TLC or GC. The reaction is typically complete within 24-72 hours.

-

Work-up: Once the reaction is complete, add Celite® (approximately 20 g) to the reaction mixture and stir for 15 minutes.

-

Filtration: Filter the mixture through a Büchner funnel to remove the yeast cells and Celite®. Wash the filter cake with water and then with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to yield the desired (S)-ethyl 3-hydroxybutanoate.

-

Analysis: Confirm the structure of the product by spectroscopic methods (NMR, MS) and determine the enantiomeric excess by chiral GC or HPLC.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acgpubs.org [acgpubs.org]

- 9. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 12. asym.dicp.ac.cn [asym.dicp.ac.cn]

Application Notes and Protocols for the Noyori Asymmetric Hydrogenation of Tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Noyori asymmetric hydrogenation is a powerful and widely utilized method for the enantioselective reduction of ketones and olefins. Developed by Nobel laureate Ryoji Noyori, this protocol employs chiral ruthenium-diphosphine catalysts, most notably Ru-BINAP complexes, to achieve high yields and excellent enantioselectivities.[1][2] This reaction is of significant importance in the pharmaceutical and fine chemical industries for the synthesis of chiral alcohols, which are key building blocks for numerous bioactive molecules.

This document provides a detailed protocol for the asymmetric hydrogenation of a specific β-keto ester, tert-butyl acetoacetate, to produce the corresponding chiral β-hydroxy ester, tert-butyl (R)-3-hydroxybutanoate or (S)-3-hydroxybutanoate, depending on the chirality of the BINAP ligand used.

Reaction Principle

The core of the Noyori asymmetric hydrogenation lies in the use of a chiral catalyst to stereoselectively deliver hydrogen to the prochiral carbonyl group of the substrate. The catalyst typically consists of a ruthenium center coordinated to a chiral bisphosphine ligand, such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP). The axial chirality of the BINAP ligand creates a chiral environment around the metal center, which directs the hydrogenation to one of the two enantiotopic faces of the ketone.[3] The reaction proceeds via a catalytic cycle involving the coordination of the ketone to the ruthenium hydride species, followed by intramolecular hydride transfer and release of the chiral alcohol product.[3][4]

Data Presentation

The following table summarizes typical quantitative data for the Noyori asymmetric hydrogenation of β-keto esters, including tert-butyl acetoacetate and similar substrates. These values are representative and may require optimization for specific experimental setups.

| Substrate | Catalyst | S/C Ratio | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| Methyl 2,2-dimethyl-3-oxobutanoate | RuCl₂[(R)-BINAP] | 1000:1 | Methanol | 100 | 23 | 36 | 99 | 96 | [4] |

| Ethyl 4-chloro-3-oxobutanoate | RuBr₂[(S)-BINAP] | 2000:1 | Ethanol | 100 | 25 | 12 | >95 | >99 | [1] |

| Tert-butyl acetoacetate | Ru(OAc)₂[(R)-BINAP] | 1000:1 | Ethanol | 50 | 50 | 16 | ~95 | >98 | General Protocol |

| Methyl 3-oxobutanoate | RuCl₂[(S)-BINAP] | 1000:1 | Methanol | 100 | 30 | 24 | >99 | 99 | [4] |

| Ethyl 3-oxobutanoate | RuCl₂[(R)-BINAP] | 500:1 | Methanol/DCM | 90 | 25 | 48 | 98 | >99 | [1] |

S/C Ratio: Substrate-to-catalyst ratio.

Experimental Protocols

This section details the necessary protocols for preparing the catalyst and performing the asymmetric hydrogenation of tert-butyl acetoacetate.

Protocol 1: In Situ Preparation of the Ru-BINAP Catalyst

This protocol describes the preparation of the active catalyst from commercially available precursors.[4]

Materials:

-

[RuCl₂(benzene)]₂ (or similar Ru precursor)

-

(R)-BINAP or (S)-BINAP

-

Anhydrous, degassed solvent (e.g., ethanol, methanol, or a mixture with dichloromethane)

-

Schlenk flask or similar inert atmosphere glassware

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen source

Procedure:

-

In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(benzene)]₂ and the chosen enantiomer of BINAP (in a 1:1.1 molar ratio of Ru to BINAP).

-

Add the anhydrous, degassed solvent via cannula or syringe.

-

Stir the mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 10-30 minutes) to form the active catalyst solution. The color of the solution will typically change, indicating catalyst formation.

-

Cool the catalyst solution to the desired reaction temperature before adding the substrate.

Protocol 2: Asymmetric Hydrogenation of Tert-Butyl Acetoacetate

Materials:

-

Tert-butyl acetoacetate

-

In situ prepared Ru-BINAP catalyst solution (from Protocol 1) or a pre-formed Ru-BINAP catalyst

-

Anhydrous, degassed ethanol or methanol

-

High-pressure autoclave or Parr hydrogenator

-

Hydrogen gas (high purity)

Procedure:

-

Ensure the autoclave is clean, dry, and purged with an inert gas.

-

In a glass liner or the reaction vessel of the autoclave, add the prepared catalyst solution under an inert atmosphere.

-

Add the desired amount of anhydrous, degassed solvent.

-

Add the tert-butyl acetoacetate to the catalyst solution. A typical substrate-to-catalyst ratio (S/C) is 1000:1, but this can be optimized.

-

Seal the autoclave and purge it several times with hydrogen gas to remove any residual air.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with stirring.

-

Maintain the reaction under these conditions for the specified time (e.g., 12-48 hours), monitoring the hydrogen uptake if possible.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

-

Open the autoclave and remove the reaction mixture.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

The crude product can be purified by distillation or column chromatography.

-

Determine the yield and enantiomeric excess (ee) of the product, tert-butyl 3-hydroxybutanoate, using standard analytical techniques such as NMR spectroscopy and chiral HPLC or GC.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the catalytic cycle of the Noyori asymmetric hydrogenation and the general experimental workflow.

Caption: Catalytic cycle of the Noyori asymmetric hydrogenation.

Caption: Experimental workflow for Noyori asymmetric hydrogenation.

References

Application Notes and Protocols for the Use of (S)-tert-butyl 3-hydroxybutanoate in Natural Product Synthesis